

# Application Note and Protocol for the Synthesis of 4-Amino-N-ethylbenzenesulfonamide

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## Compound of Interest

Compound Name: 4-Amino-N-ethylbenzenesulfonamide

Cat. No.: B167918

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## Abstract



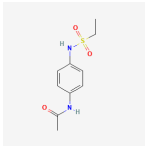
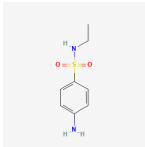
This document provides a detailed three-step protocol for the synthesis of **4-Amino-N-ethylbenzenesulfonamide**, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the chlorosulfonation of acetanilide, followed by the reaction of the resulting 4-acetamidobenzenesulfonyl chloride with ethylamine. The final step involves the hydrolysis of the acetamido protecting group to yield the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.

## Introduction

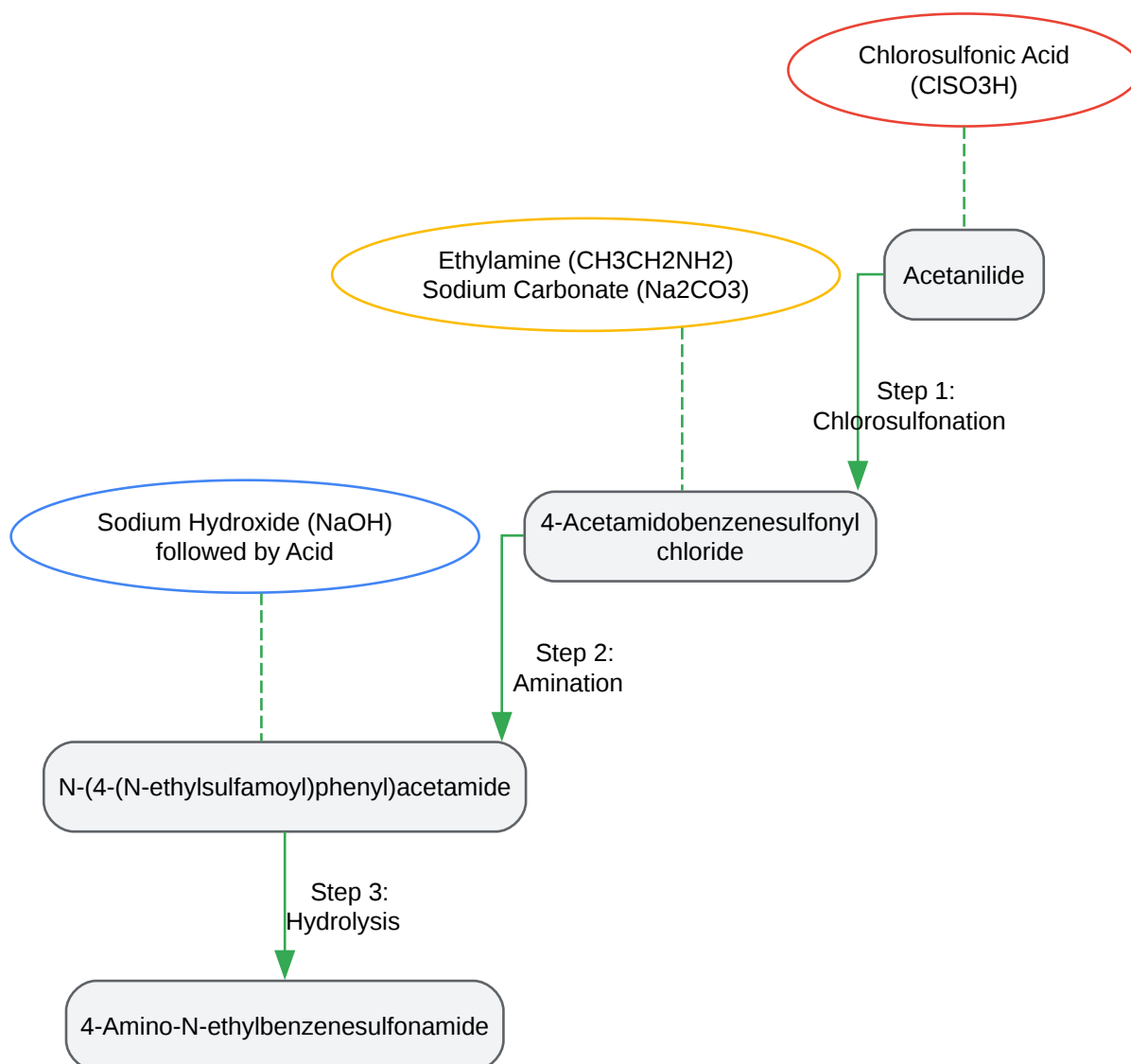
**4-Amino-N-ethylbenzenesulfonamide** is a primary aromatic amine and a member of the sulfonamide class of compounds. Sulfonamides are a well-established class of pharmacophores known for their diverse biological activities, including antimicrobial and carbonic anhydrase inhibitory properties.<sup>[1]</sup> The synthesis of specifically substituted sulfonamides like **4-Amino-N-ethylbenzenesulfonamide** is of significant interest for the development of novel therapeutic agents. The following protocol outlines a reliable and reproducible method for its laboratory-scale synthesis.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediates, and the final product.

Compound Name	Structure	Molecular Formula	Molecular Weight (g/mol)	Physical State	Melting Point (°C)	Typical Yield (%)
Acetanilide		C <sub>8</sub> H <sub>9</sub> NO	135.17	White solid	114.3	N/A
4-Acetamidobenzenesulfonyl chloride		C <sub>8</sub> H <sub>8</sub> ClNO <sub>3</sub> S	233.67	White solid	149	80-90
N-(4-(N-ethylsulfonyl)phenyl)acetamide		C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub> S	258.30	Solid	N/A	~70-80 (estimated)
4-Amino-N-ethylbenzenesulfonamide		C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> S	200.26	Solid	106	>90 (estimated)

## Synthesis Workflow



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## References

- 1. Synthesis of acetamidossulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

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